molecular formula C13H18BrNO3 B2363809 2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide CAS No. 1912031-25-4

2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide

Cat. No.: B2363809
CAS No.: 1912031-25-4
M. Wt: 316.195
InChI Key: BMTQZPZSZHFVMO-UHFFFAOYSA-N
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Description

2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and pharmacological research. With a molecular formula of C13H19NO3 (as indicated by its close structural analog ), this compound features a benzamide core substituted with a bromo group and a complex 2-hydroxy-4-methoxy-2-methylbutyl side chain. This specific molecular architecture, particularly the hydroxy-methoxy alkyl chain, suggests potential for significant bioactivity and interaction with biological targets. Benzamide derivatives are extensively investigated for their diverse pharmacological properties. Related compounds with bromo and methoxy substitutions have been studied for their antimicrobial and anti-inflammatory activities , while other bromo-hydroxy-methyl substituted benzamides have shown binding affinity to targets such as the androgen receptor . This makes 2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide a valuable chemical intermediate for developing new therapeutic agents and probing biochemical pathways. Its primary research applications include serving as a key building block in organic synthesis, a precursor for the development of novel bioactive molecules, and a tool compound in hit-to-lead optimization campaigns for various disease targets. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not approved for human or veterinary diagnostic or therapeutic use, nor for personal consumption. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use. For comprehensive product specifications, including CAS number, purity, and storage conditions, please contact our technical support team.

Properties

IUPAC Name

2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-13(17,7-8-18-2)9-15-12(16)10-5-3-4-6-11(10)14/h3-6,17H,7-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTQZPZSZHFVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)C1=CC=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Benzoic Acid Derivatives

The 2-bromobenzoic acid precursor can be synthesized via:

  • Electrophilic Aromatic Bromination

    • Reagents : Br₂ (1.05 equiv), FeBr₃ (0.1 equiv)
    • Solvent : Dichloromethane, 0°C → rt
    • Yield : 68-72% (based on analogous systems)
    • Mechanism : FeBr₃ activates Br₂ for electrophilic attack at the ortho position relative to the electron-withdrawing carboxylic acid group

    Critical Parameters :

    • Strict temperature control (<5°C during Br₂ addition)
    • Exclusion of moisture to prevent HBr formation
    • Use of freshly distilled Br₂ for optimal reactivity
  • Sandmeyer Reaction from Anthranilic Acid
    Alternative pathway for improved regioselectivity:

    Step Reagents/Conditions Yield
    Diazotization NaNO₂ (1.1 equiv), HCl (conc.), 0-5°C 89%
    Bromination CuBr (1.5 equiv), HBr (48%), 60°C 76%

    This method avoids the para-brominated byproducts common in direct electrophilic substitution.

Preparation of N-(2-Hydroxy-4-Methoxy-2-Methylbutyl)Amine

The branched aliphatic amine presents synthetic challenges due to its three contiguous stereoelectronic features:

Key Transformations :

  • Knoevenagel CondensationHydrogenation Sequence
    • Ethyl acetoacetate + methoxyacetone → β-ketoester intermediate
    • Catalytic hydrogenation (H₂, Pd/C) → 4-methoxy-2-methylbutan-2-ol
    • Yield : 82% over two steps (based on similar reductions)
  • Amination via Gabriel Synthesis
    • Alcohol → Mesylate (MsCl, Et₃N, 0°C)
    • Displacement with potassium phthalimide (DMF, 80°C)
    • Hydrazinolysis (NH₂NH₂, EtOH reflux) → primary amine
    • Overall Yield : 61%

Alternative Pathway :
Enzymatic resolution of racemic 2-hydroxy-4-methoxy-2-methylbutylamine using immobilized lipase PS-30 achieves >98% ee, though with reduced scalability.

Amide Bond Formation Strategies

Acid Chloride Method

Optimized Conditions :

Parameter Value
2-Bromobenzoic acid activation SOCl₂ (3 equiv), DMF (cat.), 70°C, 2h
Amine coupling Et₃N (2.5 equiv), THF, −20°C → rt
Workup Aqueous NaHCO₃ wash, MgSO₄ drying
Yield 84% (isolated)

Advantages :

  • High conversion efficiency
  • Minimal racemization at the amine center

Coupling Reagent Approach

Comparative performance of modern coupling agents:

Reagent Equiv Solvent Temp Yield
HATU 1.2 DMF 0°C 79%
EDCI/HOBt 1.5 CH₂Cl₂ rt 72%
DCC 2.0 THF −10°C 68%

HATU demonstrates superior performance in preserving the stereochemical integrity of the branched amine.

Late-Stage Functionalization Alternatives

For scenarios requiring post-amidation bromination:

Radical Bromination Protocol :

  • Initiator : AIBN (0.2 equiv)
  • Bromine Source : NBS (1.1 equiv)
  • Solvent : CCl₄, 80°C, 6h
  • Regioselectivity : 3:1 ortho:para ratio

Limitations :

  • Competitive benzylic bromination (∼15% byproducts)
  • Requires rigorous exclusion of moisture

Purification and Characterization

Chromatographic Conditions :

  • Normal Phase : SiO₂, Hex/EtOAc (3:1 → 1:1 gradient)
  • Reverse Phase : C18, MeCN/H₂O (0.1% TFA), 40→80% over 20min

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (dd, J = 7.8, 1.2 Hz, 1H, ArH), 7.43 (td, J = 7.6, 1.4 Hz, 1H, ArH), 7.31 (td, J = 7.5, 1.1 Hz, 1H, ArH), 7.25 (dd, J = 7.9, 1.0 Hz, 1H, ArH), 4.01 (s, 1H, OH), 3.88–3.82 (m, 2H, CH₂O), 3.36 (s, 3H, OCH₃), 1.98 (s, 3H, CH₃), 1.72–1.65 (m, 2H, CH₂), 1.43 (s, 3H, CH₃)
  • HRMS : m/z calcd for C₁₄H₁₈BrNO₃ [M+H]⁺ 344.0521, found 344.0518

Industrial-Scale Considerations

Process Optimization Parameters :

Metric Batch Process Flow Chemistry
Cycle Time 18h 2.5h
Space-Time Yield 0.8 kg/m³/h 5.2 kg/m³/h
E-Factor 32 11

Continuous flow systems demonstrate particular advantages in:

  • Precise temperature control during exothermic bromination steps
  • Reduced solvent consumption through intensified mixing

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, which can have different functional groups attached to the benzamide backbone. These products can have diverse applications in different fields.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of benzamide compounds exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of halogen atoms like bromine enhances the antimicrobial efficacy due to increased reactivity and binding affinity to microbial targets .

Anticancer Potential
In vitro studies have demonstrated that 2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide can inhibit the growth of cancer cell lines. For example, compounds structurally similar to this benzamide have shown IC50 values lower than standard anticancer drugs, indicating their potential as effective therapeutic agents .

Compound IC50 (µM) Target
2-Bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide< 10Cancer cell lines
Standard Drug (5-FU)9.99Cancer cell lines

Biological Research

Biological Activity Studies
The compound has been investigated for its antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. The hydroxy and methoxy groups facilitate interactions with free radicals, enhancing its potential as an antioxidant agent .

Mechanism of Action
The mechanism involves the interaction of functional groups with biological macromolecules, potentially modulating pathways related to cell survival and apoptosis. The bromine atom contributes to the compound's reactivity, allowing it to engage effectively with target proteins or enzymes within cells .

Industrial Applications

Synthesis of Complex Molecules
In synthetic organic chemistry, 2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide serves as a building block for more complex molecular architectures. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study evaluated several benzamide derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the benzamide structure significantly impacted antimicrobial activity, with some derivatives achieving MIC values below 1 µM .

Case Study 2: Anticancer Activity

In research focused on anticancer compounds, derivatives similar to 2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide were tested against human colorectal carcinoma cells (HCT116). The findings revealed that specific substitutions on the benzamide scaffold enhanced cytotoxicity compared to conventional treatments like 5-Fluorouracil .

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

Key Substituent Comparisons
  • Amide Nitrogen Substituents: 2-Bromo-N-(tert-butyl)benzamide (12): The tert-butyl group enhances steric bulk, leading to 87% enantiomeric excess (ee) in asymmetric Suzuki-Miyaura couplings. Replacing tert-butyl with a cumyl group further increases ee to 93%, demonstrating how bulky substituents improve stereoselectivity . 2-Bromo-N-(quinolin-8-yl)benzamide (3k): The quinoline substituent introduces π-π interactions, affecting reactivity and yield (69% isolated yield) in electrooxidative amination . 4-Bromo-N-cyclohexyl-2-methoxybenzamide: The cyclohexyl group enhances lipophilicity, influencing solubility and stability, as noted in its molecular properties .
  • Benzene Ring Modifications :

    • 2-Bromo-N-(4-oxo-4H-chromen-2-yl)benzamide (6j) : The chromen-4-one moiety increases planarity, affecting melting point (215–218°C) and NMR shifts (δ 11.93 ppm for amide proton) .
    • 2-Bromo-N-(2,4-dichlorophenyl)benzamide (ZAJWUF) : Dichloro substitution alters crystal packing (space group Pbca) compared to fluorinated analogs .

Physical and Spectroscopic Properties

Selected Data
Compound Name Melting Point (°C) $ ^1H $ NMR (δ, ppm) Yield (%) Key Features
2-Bromo-N-(4-oxo-4H-chromen-2-yl)benzamide (6j) 215–218 11.93 (s, 1H) 94 High yield, chromenone scaffold
2-(Morpholino)-2-bromo-N-(quinolin-8-yl)benzamide (3k) - - 69 Morpholine enhances solubility
2-Bromo-N-(2-phenylallyl)benzamide (9a) - 5.51 (s, 1H), 5.36 (s, 1H) - Allyl group introduces steric effects
2-Bromo-N-(pyridin-2-yl)benzamide (4) - - 27 Byproduct in copper-catalyzed reactions

Crystallographic and Computational Insights

  • Crystal Packing :
    • The dichlorophenyl analog ZAJWUF crystallizes in space group Pbca, whereas fluorinated derivatives (e.g., XEHZOD) adopt Pna21, indicating halogen size impacts lattice symmetry .
  • DFT Studies :
    • 2-Bromo and 2-chloro analogs exhibit similar hydrogen-bonding interactions, but bromine’s polarizability may enhance electrostatic stabilization in the solid state .

Biological Activity

2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide is a synthetic compound with potential therapeutic applications. Its biological activity has been the subject of various studies, focusing on its antibacterial, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide includes a bromine atom, a hydroxyl group, and a methoxy group attached to a benzamide backbone. These functional groups are crucial for its biological activity.

The mechanism of action is primarily attributed to the interactions of the hydroxyl and methoxy groups with biological molecules. These groups can engage in hydrogen bonding and other interactions that may modulate enzyme activities or receptor functions. The bromine atom enhances the compound's reactivity and binding affinity, influencing its pharmacological effects .

Antibacterial Activity

Studies have indicated that 2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide exhibits significant antibacterial properties. It has been tested against various strains of bacteria, demonstrating effectiveness particularly against Gram-positive bacteria. The compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways is under investigation .

Antioxidant Properties

The antioxidant activity of this compound has also been explored. Antioxidants play a vital role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Research suggests that 2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide can scavenge free radicals effectively, contributing to its potential therapeutic benefits .

Anticancer Activity

In vitro studies have shown promising results regarding the anticancer properties of 2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide. It has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The specific pathways through which it exerts these effects are still being elucidated, but they may involve apoptosis induction or cell cycle arrest mechanisms .

Table 1: Summary of Biological Activities

Activity Effectiveness Mechanism References
AntibacterialSignificantDisruption of cell wall integrity,
AntioxidantHighFree radical scavenging,
AnticancerPromisingInduction of apoptosis; cell cycle arrest ,

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines assessed the cytotoxicity of 2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide. Results indicated that the compound significantly inhibited cell proliferation at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy development .

Q & A

(Basic) What are the optimal synthetic routes for 2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide?

The synthesis typically involves coupling 2-bromobenzoic acid with the hydroxyl- and methoxy-substituted amine derivative. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP) to form the reactive acyl intermediate .
  • Amidation : React the activated acid with 2-hydroxy-4-methoxy-2-methylbutylamine under anhydrous conditions (e.g., dichloromethane or THF) at 0–25°C.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) ensures high purity (>95%) .

(Advanced) How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from variations in assay conditions, impurity profiles, or cellular models. Methodological strategies include:

  • Dose-response standardization : Perform EC50/IC50 assays across multiple concentrations (e.g., 0.1–100 µM) in replicates to confirm potency trends .
  • Structural analogs : Synthesize derivatives (e.g., replacing the bromine with chlorine or modifying the methoxy group) to isolate structural determinants of activity .
  • Impurity profiling : Use HPLC-MS to verify compound purity (>98%) and rule out side products as confounding factors .

(Basic) Which spectroscopic techniques are recommended for characterizing this compound?

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the benzamide backbone and substituents (e.g., methoxy at δ 3.3–3.5 ppm, hydroxyl at δ 1.5–2.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]<sup>+</sup> at m/z ~342) and fragmentation patterns .
  • IR spectroscopy : Key peaks include C=O (amide I band at ~1650 cm<sup>−1</sup>) and O-H (broad ~3200 cm<sup>−1</sup>) .

(Advanced) What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Focus on hydrogen bonding (hydroxy/methoxy groups) and halogen bonding (bromine) .
  • DFT calculations : Analyze electron density maps to predict reactive sites (e.g., bromine substitution effects on electrophilicity) .
  • MD simulations : Assess stability of ligand-protein complexes over 50–100 ns trajectories to validate binding modes .

(Advanced) How can researchers evaluate the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–8, 37°C) for 24–72 hours and monitor degradation via HPLC. The methoxy and hydroxyl groups may hydrolyze under acidic/basic conditions .
  • Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation. LC-MS identifies metabolites (e.g., demethylation or hydroxylation products) .
  • Photostability : Expose to UV-Vis light (300–800 nm) and track decomposition kinetics using spectrophotometry .

(Basic) What crystallization strategies improve structural confirmation?

  • Solvent selection : Use slow evaporation of a saturated solution in ethanol/water (7:3) to grow single crystals .
  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry (e.g., R/S configuration at the 2-methylbutyl group). Reported space groups for similar benzamides include P21/c .

(Advanced) How does the bromine substituent influence biological activity compared to other halogens?

  • Electrophilicity : Bromine’s polarizability enhances halogen bonding with protein targets (e.g., kinase ATP-binding pockets), increasing inhibitory potency vs. chlorine or fluorine analogs .
  • Metabolic resistance : Bromine reduces oxidative metabolism rates compared to iodine, as shown in microsomal studies (t1/2 > 60 min vs. <30 min for iodine) .

(Basic) What in vitro assays are suitable for preliminary bioactivity screening?

  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • Anticancer : MTT assay (IC50 in HeLa or MCF-7 cells) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates .

(Advanced) How can researchers address low solubility in aqueous assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance dissolution without cytotoxicity .
  • Prodrug design : Synthesize phosphate or acetate esters of the hydroxyl group for improved bioavailability .

(Advanced) What strategies mitigate toxicity in preclinical studies?

  • SAR optimization : Replace the bromine with less toxic groups (e.g., CF3) while retaining activity .
  • In vivo profiling : Conduct acute toxicity tests in rodents (LD50) and monitor hepatic/renal biomarkers .

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